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Compound of Interest

Compound Name: 3-Fluorophenylacetyl chloride

Cat. No.: B1338012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorophenylacetyl chloride, a

key intermediate in organic synthesis, particularly within the pharmaceutical industry. This

document outlines its chemical and physical properties, a detailed experimental protocol for its

synthesis, and its application in the development of targeted therapeutic agents.

Core Chemical Information
CAS Number: 458-04-8

Molecular Formula: C₈H₆ClFO

Molecular Weight: 172.58 g/mol

Physicochemical Properties
A summary of the key physical and chemical properties of 3-Fluorophenylacetyl chloride is

presented in the table below for easy reference and comparison.
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Property Value

Molecular Weight 172.58 g/mol

Boiling Point 217.2 °C at 760 mmHg

Density 1.278 g/cm³

Flash Point 85.1 °C

Synthesis of 3-Fluorophenylacetyl Chloride: An
Experimental Protocol
The synthesis of 3-Fluorophenylacetyl chloride is most commonly achieved through the

reaction of 3-Fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride

(SOCl₂). This standard procedure converts the carboxylic acid into the more reactive acid

chloride.

Experimental Methodology
Materials:

3-Fluorophenylacetic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Magnetic stirrer and stir bar

Round-bottom flask

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

Heating mantle

Rotary evaporator

Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 3-Fluorophenylacetic acid in an excess of thionyl chloride. Alternatively, the acid can

be dissolved in an inert solvent like anhydrous dichloromethane, followed by the dropwise

addition of at least one equivalent of thionyl chloride. The reaction should be conducted

under an inert atmosphere (e.g., nitrogen or argon).

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated to reflux (approximately 40-50 °C if using DCM, or higher if thionyl chloride is the

solvent) for a period of 1 to 3 hours. The progress of the reaction can be monitored by the

cessation of gas evolution (HCl and SO₂).

Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed

under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the

acidic off-gases.

Purification: The resulting crude 3-Fluorophenylacetyl chloride can be purified by fractional

distillation under reduced pressure to yield the pure product.

Application in Drug Development: Synthesis of an
Aurora Kinase B Inhibitor
3-Fluorophenylacetyl chloride is a valuable building block in the synthesis of complex

organic molecules, including pharmaceutically active compounds. One notable application is in

the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-

yl)amino)phenyl)acetamide, a potent and selective Aurora Kinase B (AURKB) inhibitor, which

has shown potential in cancer therapy.[1]

The synthesis involves the acylation of an amine with 3-Fluorophenylacetyl chloride to form

the corresponding amide bond, a critical step in the construction of the final drug candidate.

Logical Workflow for the Synthesis of an AURKB
Inhibitor
The following diagram illustrates the key steps in the synthesis of the aforementioned Aurora

Kinase B inhibitor, highlighting the role of 3-Fluorophenylacetyl chloride.
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Synthesis of 3-Fluorophenylacetyl chloride

Synthesis of AURKB Inhibitor

3-Fluorophenylacetic acid

3-Fluorophenylacetyl chloride

 Chlorination

Thionyl chloride (SOCl₂)

N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide

 Acylation

Amine Intermediate
(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)methanamine

Click to download full resolution via product page

Synthesis of an AURKB Inhibitor using 3-Fluorophenylacetyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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